1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride
Description
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid hydrochloride (molecular formula: C₉H₁₄ClNO₂) is a bicyclic amino acid derivative characterized by two fused cyclobutane rings. The compound’s rigid cyclobutane framework may confer conformational stability, making it a candidate for studying enzyme interactions or drug design. Global suppliers, particularly in China, dominate its production, reflecting its niche but growing importance in medicinal chemistry .
Properties
IUPAC Name |
1-amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-7(5-9)6-2-1-3-6;/h6-7H,1-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURRLAYBDQPUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often utilize alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates
Chemical Reactions Analysis
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid; hydrochloride serves as a critical building block in the synthesis of novel pharmaceuticals. Its structural characteristics make it suitable for developing drugs targeting neurological disorders, including potential NMDA receptor antagonists. The compound's interaction with the glycine site of the NMDA receptor can modulate neurotransmission, offering therapeutic avenues for conditions like Alzheimer's disease and schizophrenia .
Case Study: NMDA Receptor Antagonism
Research has demonstrated the efficacy of this compound in inhibiting NMDA receptor activity, which is crucial for synaptic plasticity and memory function. A study evaluated its pharmacological profile, revealing promising results in reducing excitotoxicity associated with neurodegenerative diseases.
Biochemical Research
In biochemical studies, 1-amino-3-cyclobutylcyclobutane-1-carboxylic acid; hydrochloride is utilized to investigate amino acid metabolism and protein synthesis. It aids in understanding cellular processes and the role of neurotransmitters in various biological systems.
Application Example: Protein Interaction Studies
The compound has been employed to study its effects on protein interactions within cellular environments. For instance, simulations have shown its binding affinity to specific proteins involved in stress responses, highlighting its potential role in enhancing plant resilience against environmental stressors .
Analytical Chemistry
This compound is frequently used as a reference standard in chromatographic techniques, facilitating accurate analysis of complex mixtures. Its distinct chemical properties allow researchers to calibrate instruments effectively and validate analytical methods.
Data Table: Applications in Analytical Chemistry
| Application Area | Methodology | Purpose |
|---|---|---|
| Chromatography | HPLC | Standard for quantification |
| Mass Spectrometry | Calibration | Accurate mass determination |
| Spectroscopy | NMR | Structural elucidation |
Material Science
In material science, 1-amino-3-cyclobutylcyclobutane-1-carboxylic acid; hydrochloride contributes to the development of new materials. It enhances properties such as elasticity and strength when incorporated into polymers.
Case Study: Polymer Development
A study explored the incorporation of this compound into polymer matrices, resulting in improved mechanical properties and thermal stability. The findings suggest that such modifications could lead to advanced materials suitable for industrial applications .
Food Industry
The compound also finds applications as a food additive, where it can enhance flavor profiles or serve as a preservative. Its ability to interact with various food components makes it valuable for improving food quality and extending shelf life.
Example: Flavor Enhancement
Research indicates that incorporating 1-amino-3-cyclobutylcyclobutane-1-carboxylic acid; hydrochloride into food formulations can significantly enhance taste without compromising safety standards .
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the glycine site of the NMDA receptor, inhibiting its activity and affecting signal transmission in the central nervous system . This interaction can modulate neurotransmission and has potential implications for treating neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic Acid Hydrochloride Structure: Features a benzyloxy substituent (C₁₂H₁₆ClNO₃) instead of a cyclobutyl group . Properties: Increased molecular weight (257.71 g/mol) and lipophilicity due to the aromatic benzyl group, enhancing membrane permeability . Applications: Used in organic synthesis as a building block for peptidomimetics or protease inhibitors.
Methyl 1-Amino-3-methoxycyclobutane-1-carboxylate Hydrochloride Structure: Contains a methoxy group and methyl ester (C₈H₁₄ClNO₃) . Properties: The ester group improves solubility in organic solvents, facilitating synthetic modifications. Synthesis: Intermediate in preparing cyclobutane-based pharmaceuticals, as seen in Reference Example 87 of EP 4,374,877 A2 .
1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic Acid Structure: Bromopyridinyl substituent introduces aromaticity (C₁₀H₁₁BrClNO₂) . Applications: Potential kinase inhibitor due to the electron-deficient pyridine ring, enabling π-π interactions with target proteins.
Pharmacological and Biochemical Comparisons
- Tumor-Targeting Potential: 1-Aminocyclobutane[11C]carboxylic Acid (ACBC): Radiolabeled with carbon-11, this analog demonstrates rapid blood clearance and preferential uptake in tumors, making it a promising PET imaging agent . Target Compound: The cyclobutyl group may enhance rigidity and binding specificity compared to ACBC, though biodistribution studies are needed.
- Antiviral Activity: Butenafine Hydrochloride, Raloxifene Hydrochloride: Hydrochloride salts of structurally distinct compounds exhibit SARS-CoV-2 3CLpro inhibitory activity .
Physicochemical Properties
Commercial and Research Availability
Biological Activity
1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid; hydrochloride, with the CAS number 2309463-88-3, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₅ClN₂O₂
- Molecular Weight : 205.68 g/mol
The biological activity of 1-amino-3-cyclobutylcyclobutane-1-carboxylic acid; hydrochloride is primarily attributed to its interactions with specific receptors and enzymes in biological systems. It is hypothesized to act as an amino acid analog, potentially influencing metabolic pathways involved in neurotransmission and cellular signaling.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that cyclobutane derivatives can enter tumor cells via L-type amino acid transporters, enhancing their uptake in gliosarcoma models. For instance, related compounds have demonstrated significant tumor-to-brain ratios in biodistribution studies, suggesting potential applications in tumor imaging and therapy .
- Neuroprotective Effects : The structural similarities to known neuroactive compounds suggest that it may have neuroprotective properties, potentially modulating neurotransmitter systems or providing protection against oxidative stress.
Case Studies
- Tumor Imaging : A study involving a related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid ([18F]FACBC), demonstrated its effectiveness as a radiotracer for PET imaging in glioblastoma patients. The compound showed high uptake in tumor tissues compared to normal brain tissue, indicating its potential for tumor localization .
- Cellular Uptake Studies : In vitro studies highlighted that cyclobutane derivatives, including 1-amino-3-cyclobutylcyclobutane-1-carboxylic acid, are primarily taken up by gliosarcoma cells through L-type amino acid transport mechanisms. This uptake was quantified at approximately 8-10% of the injected dose per million cells .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-amino-3-cyclobutylcyclobutane-1-carboxylic acid hydrochloride, and how do variations in catalysts or solvents affect yield?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-opening of strained intermediates, followed by functionalization of the amino and carboxylic acid groups. For example, cyclobutanone derivatives can react with benzylamine under acidic conditions to form intermediates, which are subsequently hydrolyzed and acidified to yield the hydrochloride salt . Key parameters include:
- Temperature : 60–80°C for cyclization steps to minimize side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts for stereoselective cyclobutane formation.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Yield Optimization : Use of continuous flow reactors improves reproducibility and scalability .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclobutane ring geometry and substituent positions. For instance, coupling constants (e.g., J = 8–12 Hz for adjacent cyclobutane protons) distinguish cis/trans isomers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95%). A C18 column and mobile phase (acetonitrile/water with 0.1% TFA) are standard .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 234.1 for C₉H₁₆ClNO₂) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C, verified by thermogravimetric analysis (TGA). Storage at –20°C in desiccated conditions is recommended .
- pH Sensitivity : Hydrolysis of the cyclobutane ring is observed at pH < 2 or >10. Buffered solutions (pH 4–7) maintain stability for >48 hours .
Advanced Research Questions
Q. How does stereochemistry at the cyclobutane ring influence biological activity, and what strategies resolve enantiomeric mixtures?
- Methodological Answer :
- Stereochemical Impact : Cis-3-amino configurations exhibit higher affinity for peptide transporters (e.g., PepT1) compared to trans isomers, as shown in radiolabeled uptake assays .
- Resolution Methods :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of the target enantiomer .
Q. What mechanisms explain conflicting data on this compound’s cytotoxicity in cancer cell lines?
- Methodological Answer : Contradictions arise from:
- Cell Line Variability : Differential expression of amino acid transporters (e.g., SLC6A14 in MDA-MB-231 vs. MCF-7 cells) affects uptake and IC₅₀ values .
- Experimental Design :
- Dose Optimization : Use a logarithmic concentration range (1 nM–100 µM) to capture biphasic responses.
- Control Experiments : Include cycloheximide to rule out protein synthesis interference .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Maestro models ligand-receptor interactions. For example, the amino group forms hydrogen bonds with Asp189 in trypsin-like proteases .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns, NPT ensemble) assess binding stability (RMSD < 2 Å) .
- QSAR Models : Hammett constants (σ) of substituents correlate with inhibitory potency (R² > 0.85) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can these discrepancies be reconciled?
- Methodological Answer : Variations arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals by 0.2–0.5 ppm. Reference internal standards (e.g., TMS) ensure consistency .
- Tautomerism : The carboxylic acid group may exist in zwitterionic forms, altering peak splitting. pH-adjusted NMR buffers (pH 6.5) stabilize the dominant form .
Analytical and Experimental Design Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclobutane Formation | Benzylamine, HCl, 70°C, 12 h | 65 | 90 |
| Hydrolysis | 6M NaOH, reflux, 4 h | 85 | 95 |
| Salt Formation | HCl (g), Et₂O, 0°C, 2 h | 92 | 98 |
Table 2 : HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| C18 (5 µm, 250 mm) | 70:30 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | 8.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
